molecular formula C11H8F3N B2451092 2-[4-(Trifluoromethyl)phenyl]pyrrole CAS No. 115464-88-5

2-[4-(Trifluoromethyl)phenyl]pyrrole

Cat. No.: B2451092
CAS No.: 115464-88-5
M. Wt: 211.187
InChI Key: LNMAAEZCMFBLTE-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Scaffold in Chemical and Biological Systems

The pyrrole ring is a ubiquitous and vital scaffold in the realm of chemical and biological sciences. researchgate.netmdpi.combiolmolchem.com This five-membered aromatic heterocycle is a fundamental component of many natural products and synthetic compounds that exhibit a wide array of biological activities. mdpi.combiolmolchem.comnih.gov Its presence is crucial in essential biomolecules such as heme, the core of hemoglobin responsible for oxygen transport; chlorophyll, which is central to photosynthesis; and vitamin B12. researchgate.net

In the pharmaceutical industry, the pyrrole nucleus is a privileged structure, meaning it is a common feature in many marketed drugs and compounds in clinical trials. nih.govnih.gov Pyrrole derivatives have demonstrated a remarkable diversity of pharmacological properties, including:

Anticancer nih.gov

Antibacterial nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antifungal researchgate.net

The versatility of the pyrrole ring stems from its unique electronic properties and its ability to be readily functionalized, allowing chemists to fine-tune the biological and physicochemical properties of the resulting molecules. nih.gov This adaptability has made the pyrrole scaffold a cornerstone in the design and synthesis of novel therapeutic agents for a wide range of diseases. researchgate.netnih.gov

Strategic Importance of Trifluoromethylphenyl Moieties in Organic Synthesis and Molecular Design

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry and drug design. tandfonline.com When attached to a phenyl ring, it forms a trifluoromethylphenyl moiety, which can significantly and beneficially alter the properties of a parent molecule. mdpi.com The strategic incorporation of this group is a widely used tactic to enhance a drug candidate's efficacy and pharmacokinetic profile. tandfonline.com

The importance of the trifluoromethyl group stems from several key characteristics:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can increase the drug's half-life and duration of action.

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic (fat-soluble). This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier, leading to better absorption and distribution in the body.

Modulation of Electronic Properties: The -CF3 group is strongly electron-withdrawing. This can alter the acidity or basicity of nearby functional groups, which in turn can affect how the molecule binds to its biological target.

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This means it can replace these groups without significantly altering the molecule's shape, while still providing the benefits of fluorination.

The introduction of trifluoromethylphenyl groups has led to the development of numerous successful drugs across various therapeutic areas. mdpi.com The predictable and beneficial impact of this moiety on molecular properties makes it a critical tool for organic chemists and medicinal chemists in the design of new and improved pharmaceuticals.

Scope of Academic Inquiry into 2-[4-(Trifluoromethyl)phenyl]pyrrole and Its Analogues

Academic research into this compound and its analogues has primarily focused on their synthesis and the exploration of their potential biological activities. The Paal-Knorr synthesis is a common method employed for the preparation of N-substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. mdpi.comorganic-chemistry.orgresearchgate.net Studies have demonstrated the synthesis of various N-substituted 2,5-dimethylpyrroles, including those with trifluoromethylphenyl groups. mdpi.com

Research has also extended to more complex systems that incorporate the 2-(trifluoromethylphenyl)pyrrole core. For instance, scientists have synthesized and studied 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, investigating their subsequent chemical reactions. researchgate.net Another area of investigation involves the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, which are multi-ring heterocyclic systems. nih.gov

The biological evaluation of these compounds is a significant aspect of the academic inquiry. Given the known antimicrobial properties of many pyrrole derivatives, research has been conducted on the antimicrobial activity of novel trifluoromethyl pyrrole derivatives, particularly in the context of chronic wound management. nih.gov Additionally, the anti-inflammatory potential of fused pyrrole compounds is an active area of research. nih.gov The introduction of a trifluoromethyl group to the phenyl substituent of pyrrolopyridine derivatives has been observed to cause a significant inhibition of spontaneous locomotor activity in mice, suggesting potential neurological effects. mdpi.com

The table below summarizes selected research findings on analogues of this compound, highlighting the synthetic methods and observed biological activities.

Compound ClassSynthetic MethodResearch Focus/Biological Activity
N-Substituted PyrrolesPaal-Knorr SynthesisGeneral synthesis and characterization mdpi.com
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrolesMulti-step synthesisChemical reactivity and transformations researchgate.net
1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrrolesChain HeterocyclizationSynthesis of complex heterocyclic systems nih.gov
Dihydro-pyrrol-2-one derivatives with trifluoromethyl groupsOne-pot, three-component synthesisAntimicrobial activity against various yeasts and bacteria nih.gov
Pyrrolopyridine derivativesMulti-step synthesisAnti-inflammatory activity, inhibition of locomotor activity nih.govmdpi.com

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAAEZCMFBLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms, the types of functional groups present, and the exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the structural analysis of derivatives of 2-[4-(trifluoromethyl)phenyl]pyrrole, both ¹H and ¹³C NMR provide critical data for confirming the successful synthesis and substitution patterns.

Detailed ¹H NMR data for a representative derivative are presented below:

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Aromatic H (ortho to pyrrole (B145914) on CF₃-Ph ring)7.59d8.0
Aromatic H (meta to pyrrole on CF₃-Ph ring)7.46d8.0
Pyrrole H6.12d3.5
Pyrrole H6.03dd3.5, 1.0
Data obtained for 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole in CDCl₃ rsc.org.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the trifluoromethyl group exhibits a characteristic quartet signal due to C-F coupling, and its chemical shift provides further evidence for the presence of this functional group mdpi.com.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives containing the this compound core, the FTIR spectrum displays characteristic absorption bands that confirm the presence of key structural motifs.

A prominent feature in the IR spectra of these compounds is the strong absorption band associated with the C-F stretching vibrations of the trifluoromethyl group. This is typically observed in the region of 1320-1100 cm⁻¹ mdpi.com. For example, in the spectrum of 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, a strong band appears at 1318 cm⁻¹ which is assigned to the Ar-CF₃ vibration mdpi.com. The N-H stretching vibration of the pyrrole ring, for derivatives where the nitrogen is unsubstituted, gives rise to a characteristic band in the range of 3400–3200 cm⁻¹ researchgate.net. Other significant bands include those for C=C stretching of the aromatic rings and C-H stretching vibrations. A detailed vibrational analysis of a related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, has provided a basis for the precise assignment of these vibrational modes nih.gov.

A summary of typical FTIR absorption bands is provided in the table below:

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch (Pyrrole)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (in derivatives)~1705
C=C Stretch (Aromatic)1620 - 1450
Ar-CF₃ Stretch~1320
C-F Stretch1200 - 1100
Data compiled from representative derivative compounds mdpi.comresearchgate.netnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula.

For derivatives of this compound, HRMS is used to confirm that the synthesized product possesses the correct molecular formula. For example, the derivative 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole (molecular formula C₁₉H₁₆F₃NO₂S) was analyzed by ESI-HRMS. The calculated exact mass for the protonated molecule [M+H]⁺ was 380.0927, and the experimentally found mass was 380.0923, a difference of less than 2 ppm. rsc.org This excellent agreement between the theoretical and experimental values provides unambiguous confirmation of the compound's elemental composition rsc.orgnih.gov.

X-ray Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Conformation and Dihedral Angles

X-ray crystallography on derivatives of this compound reveals that the two aromatic rings (pyrrole and trifluoromethylphenyl) are generally not coplanar. The degree of twist between the rings is quantified by the dihedral angle.

In a structurally analogous compound, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, the dihedral angle between the pyrrole ring and the 4-fluorophenyl ring was determined to be 36.33 (10)° nih.govnih.gov. This significant deviation from planarity is a common feature in 2-arylpyrrole systems and is influenced by steric hindrance between the ortho-hydrogens of the two rings. This non-planar conformation has important implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.

Compound DerivativeInter-ring SystemDihedral Angle (°)
4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridinePyrrole — 4-Fluorophenyl36.33 (10)
Data from a structurally similar compound to illustrate typical conformation nih.govnih.gov.

Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···F, C-H···π, O-H···π)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds. In derivatives of this compound, these interactions are crucial in building the supramolecular architecture.

N-H···O Hydrogen Bonds: In derivatives containing a carbonyl group, such as esters or ketones, strong N-H···O hydrogen bonds are frequently observed. For example, in the crystal structure of methyl 1H-pyrrole-2-carboxylate, the pyrrole N-H group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a C(5) chain motif mdpi.com. This type of interaction is a robust and predictable element in the crystal engineering of such compounds.

C-H···F Hydrogen Bonds: The trifluoromethyl group, with its electronegative fluorine atoms, can act as a weak hydrogen bond acceptor. C-H···F interactions, though generally weak, can play a significant role in directing the crystal packing.

C-H···π Interactions: Aromatic rings, being electron-rich, can act as acceptors for hydrogen bonds from C-H donors. In the crystal structure of methyl 1H-pyrrole-2-carboxylate, C-H···π interactions involving the pyrrole ring are observed, which help to stabilize the three-dimensional packing arrangement mdpi.com.

O-H···π Interactions: In derivatives that incorporate a hydroxyl group, O-H···π interactions can also be present, where the hydroxyl proton interacts with the electron cloud of an aromatic ring.

The collective effect of these varied and often subtle intermolecular forces dictates the final crystal lattice, influencing physical properties such as melting point and solubility. The study of these networks is fundamental to understanding and designing crystalline materials based on the this compound scaffold.

Investigation of π-Stacking Interactions

π-stacking interactions are crucial non-covalent forces that influence the packing of aromatic and heteroaromatic compounds in crystals. In the hypothetical crystal structure of this compound, several types of π-stacking interactions could be envisaged, including interactions between the pyrrole and phenyl rings of adjacent molecules. The presence of the electron-withdrawing trifluoromethyl group would polarize the phenyl ring, potentially leading to favorable offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion.

Assessment of Conformational Isomerism and Disorder Phenomena (e.g., Trifluoromethyl Group Disorder)

The bond connecting the pyrrole and phenyl rings in this compound allows for rotational freedom, potentially leading to different conformational isomers. The preferred conformation in the solid state is a balance between intramolecular steric hindrance and favorable intermolecular interactions within the crystal lattice. Computational modeling, in conjunction with crystallographic data, would be employed to determine the torsion angle between the two rings and identify the most stable conformer.

Furthermore, the trifluoromethyl group is known to exhibit rotational disorder in crystal structures. This phenomenon arises from the low rotational barrier around the C-CF3 bond, allowing the fluorine atoms to occupy multiple positions. The presence and nature of such disorder would be identified and modeled from the X-ray diffraction data, providing insights into the dynamic behavior of the molecule in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the close contacts between neighboring molecules can be obtained.

In the absence of experimental crystallographic data for this compound, the detailed quantitative analysis required for the specified subsections cannot be provided. The information presented here is based on the expected behavior of such a molecule, drawing parallels from the known crystal structures of related compounds. Further experimental and computational studies are necessary to fully elucidate the rich structural chemistry of this compound.

Computational Chemistry and Theoretical Modeling of 2 4 Trifluoromethyl Phenyl Pyrrole

Quantum Chemical Calculations (e.g., DFT-B3LYP) for Electronic Structure and Reactivity

A systematic theoretical study of 2-phenylpyrrole, a parent compound to the title molecule, reveals that computational methods can accurately predict geometric parameters. scispace.com For the neutral state, calculations show that the C-C bond lengths in the phenyl ring are nearly identical, indicative of its aromatic character. scispace.com The introduction of a trifluoromethyl group on the phenyl ring is expected to significantly influence the electronic properties due to its strong electron-withdrawing nature. DFT calculations can precisely quantify these effects on the molecular electrostatic potential and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

The geometry optimization process in DFT calculations seeks the lowest energy conformation of the molecule. youtube.com Key parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl and pyrrole (B145914) rings are determined. This dihedral angle is particularly important as it defines the degree of conjugation between the two ring systems, which in turn affects the molecule's electronic and photophysical properties. nih.gov

Table 1: Hypothetical Geometric and Electronic Parameters for 2-[4-(Trifluoromethyl)phenyl]pyrrole Calculated via DFT-B3LYP

ParameterCalculated ValueSignificance
C-C Inter-ring Bond Length~1.48 ÅIndicates the linkage strength between the two rings.
Phenyl-Pyrrole Dihedral Angle30-40°Determines the extent of π-system conjugation.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVCorrelates with chemical reactivity and electronic transitions.

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. For this compound, MD is crucial for exploring the rotational barrier around the single bond connecting the phenyl and pyrrole rings and understanding the accessible conformational space.

Conformational analysis, often aided by DFT calculations, investigates the different spatial arrangements of a molecule (rotamers or conformers) and their relative energies. researchgate.net For molecules with linked aromatic rings, such as 2-acylpyrroles, two stable rotameric forms (syn and anti) are often predicted. researchgate.net Similarly, the orientation of the trifluoromethyl-substituted phenyl ring relative to the pyrrole ring can be studied to identify the most stable conformers. This analysis is critical because the biological activity of a molecule is often dependent on it adopting a specific "active conformation" to fit into a receptor's binding site.

Studies on related diketopyrrolopyrrole (DPP)-based materials have used MD simulations to understand their local structuring and aggregation tendencies at an atomic level. rsc.org These simulations show that intermolecular interactions, modulated by the rigidity of the molecular fragments, drive the formation of aggregates. rsc.org This approach can be applied to this compound to study its potential for self-assembly or interaction with other molecules in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org 2D-QSAR models use descriptors calculated from the two-dimensional structure (e.g., molecular weight, logP, connectivity indices), while 3D-QSAR models also consider the three-dimensional arrangement of the molecules.

The goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of newly designed, unsynthesized compounds. A robust QSAR model is characterized by high internal and external validation metrics. For instance, a study on antiplasmodial compounds developed a QSAR model with a high internal squared correlation coefficient (R²) of 0.921 and a predictive squared correlation coefficient (R²pred) of 0.901, indicating its strong predictive power. nih.gov For derivatives of this compound, QSAR can identify key molecular properties (descriptors) that are positively or negatively correlated with a specific biological activity, providing crucial guidance for structural optimization.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.com The method involves aligning the molecules in the dataset, placing them in a 3D grid, and calculating the steric and electrostatic interaction energies between each molecule and a probe atom at each grid point. ijpsonline.com The resulting energy values constitute the independent variables, which are then correlated with the biological activity using partial least squares (PLS) analysis. ijpsonline.com

A successful CoMFA model is characterized by a high cross-validated correlation coefficient (q² or r²cv) and a high conventional correlation coefficient (r²). nih.gov For example, a CoMFA model for a series of N-phenyl-1H-pyrrol-2-one derivatives as protoporphyrinogen (B1215707) oxidase inhibitors yielded an r² of 0.980 and a q² of 0.518. nih.gov Another study on heteroarylpyrroles as anticandida agents produced a model with an r² of 0.964 and a cross-validated r² of 0.598. researchgate.net

A key advantage of CoMFA is its ability to visualize the results as 3D contour maps. ijpsonline.com These maps highlight regions in space where modifications to the steric or electrostatic properties of the molecule are predicted to increase or decrease biological activity.

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where bulk is unfavorable.

Electrostatic Contour Maps : Blue contours often mark areas where positive charge enhances activity, while red contours indicate where negative charge is preferred.

Table 2: Representative Statistical Results for a Hypothetical CoMFA Model

ParameterValueDescription
q² (Cross-validated r²)0.598 researchgate.netIndicates the internal predictive ability of the model.
r² (Non-cross-validated r²)0.964 researchgate.netMeasures the goodness of fit of the model to the training data.
Optimum Number of Components6The number of principal components used in the PLS analysis.
F-value150.2A measure of the statistical significance of the model.
Standard Error of Prediction0.25Indicates the precision of the predictions made by the model.

Note: The data in this table is based on values reported in a CoMFA study on related pyrrole compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design, helping to elucidate how a ligand like this compound might interact with its biological target at the molecular level.

The docking process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding free energy. nih.gov The results provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose. Analysis of this pose can reveal crucial interactions, such as:

Hydrogen bonds with specific amino acid residues.

Hydrophobic interactions between nonpolar parts of the ligand and receptor.

π-π stacking between aromatic rings.

Ionic or electrostatic interactions .

Docking studies on various pyrrole-containing compounds have successfully identified key interactions driving their inhibitory activity against targets like Aurora A kinase and EGFR/CDK2. nih.govmdpi.com For instance, in a study of pyrrole-indolin-2-ones, docking revealed that specific amine and carbonyl groups were significant for binding to the ATP pocket of Aurora A. mdpi.com By docking this compound derivatives into a target's active site, researchers can rationalize structure-activity relationships and propose modifications to enhance binding affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for a Pyrrole Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Kinase X-8.5SER102, ASN106, ARG184Hydrogen Bonds
Kinase X-8.5PHE139, ALA61, ILE99Hydrophobic Interactions
DHFR-7.2ARG60, GLN28Hydrogen Bonds

Note: The data is based on findings from docking studies on similar heterocyclic compounds. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another essential tool in computer-aided drug design that focuses on the essential 3D arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features, such as:

Hydrogen bond acceptors and donors

Hydrophobic centers

Aromatic rings

Positive and negative ionizable groups

Pharmacophore models can be generated in two primary ways: ligand-based, by superimposing a set of active molecules and extracting common features, or structure-based, by analyzing the key interaction points between a ligand and its receptor in a known complex structure. ijper.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. dovepress.com This allows for the rapid identification of diverse molecules from millions of compounds that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach is highly effective for discovering novel chemical scaffolds that can be further optimized into potent leads. For a series of active this compound derivatives, a pharmacophore model could be constructed to capture the essential features, such as the hydrophobic trifluoromethylphenyl group, the aromatic pyrrole ring, and potential hydrogen bonding sites, to guide the discovery of new inhibitors. researchgate.netresearchgate.net

Chemical Biology and Structure Based Research on 2 4 Trifluoromethyl Phenyl Pyrrole Analogues

Rational Design and Synthesis of Functionalized Pyrrole (B145914) Analogues

The rational design of 2-[4-(trifluoromethyl)phenyl]pyrrole analogues is often guided by the goal of enhancing biological activity and metabolic stability. The trifluoromethyl (-CF3) group is a popular feature in medicinal chemistry due to its ability to increase lipophilicity and resist metabolic degradation. digitellinc.commdpi.com Its strong electron-withdrawing nature can also influence the electronic properties of the pyrrole ring, potentially modulating interactions with biological targets. nih.gov

Several synthetic strategies have been employed to construct functionalized pyrrole analogues. One notable method is the silver-catalyzed regioselective synthesis of 2-trifluoromethyl pyrroles through the cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate. organic-chemistry.org This approach offers a versatile and efficient route to highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.org Other synthetic routes include multicomponent reactions and modifications of existing pyrrole cores, allowing for the introduction of diverse functional groups to probe structure-activity relationships. nih.govresearchgate.netalliedacademies.org The synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives has also been achieved via condensation with a trifluoromethyl vinamidinium salt, providing another avenue to this class of compounds. digitellinc.com

The design process for these analogues often involves computational modeling and the analysis of structure-activity relationship (SAR) data from related compound series. researchgate.netnih.gov For instance, the replacement of a pyrazole (B372694) ring with a pyrrole ring has been explored in the design of cannabinoid receptor 2 (CB2) antagonists, demonstrating the bioisosteric potential of the pyrrole scaffold. ebi.ac.uk

Investigation of Molecular Interactions with Biological Macromolecules

Understanding the interactions of this compound analogues with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

While specific receptor binding affinity data for this compound itself is not extensively documented in publicly available literature, studies on analogous structures provide valuable insights. For example, a series of 4-phenylpyrrole derivatives were designed and evaluated as androgen receptor (AR) antagonists. nih.gov These studies demonstrated that modifications to the phenylpyrrole core could significantly enhance antagonistic activity against both wild-type and mutant ARs. nih.gov

In another study, the bioisosteric replacement of a pyrazole with a pyrrole in a known CB2 receptor antagonist led to the development of novel pyrrole-based antagonists with high affinity and selectivity for the CB2 receptor. ebi.ac.uk Docking studies of these pyrrole analogues revealed that they bind in the same region of the CB2 receptor as the original pyrazole-based compounds. ebi.ac.uk Furthermore, B-(trifluoromethyl)phenyl phosphine-borane derivatives have been investigated as progesterone (B1679170) receptor antagonists, with some compounds exhibiting potent activity. mdpi.com

These examples highlight the potential of the trifluoromethylphenyl)pyrrole scaffold to be adapted for specific receptor targets, with the trifluoromethyl group often contributing to enhanced binding affinity through favorable hydrophobic and electronic interactions. mdpi.comnih.gov

The trifluoromethyl group is frequently incorporated into enzyme inhibitors to enhance their potency and metabolic stability. mdpi.com Fluorinated functional groups can be used to design mechanism-based enzyme inhibitors, including "suicide substrates" and transition state analogues. nih.gov For instance, trifluoromethyl ketones are known to be effective inhibitors of serine proteases. nih.gov

While specific enzyme inhibition kinetic data for this compound is limited, studies on related pyrrole-containing structures demonstrate their potential as enzyme inhibitors. For example, pyrrolotriazine-based compounds have been identified as potent inhibitors of the Met kinase and Eg5 kinesin, with some analogues exhibiting single-digit nanomolar activity. nih.govnih.gov The kinetic analysis of enzyme inhibition by such compounds is essential for understanding their mechanism of action and for optimizing their inhibitory activity. researchgate.netmdpi.com The presence of the trifluoromethyl group can significantly impact the kinetics of enzyme inhibition, often leading to more potent and sustained inhibition. nih.gov

The interaction of this compound analogues with proteins is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and halogen bonds. The trifluoromethyl group can participate in unique interactions with protein backbones, which can contribute significantly to binding affinity. nih.gov These interactions are often multipolar in nature and can be rationally designed to improve the potency of small molecule inhibitors. nih.gov

Computational tools and biophysical techniques are employed to study these ligand-protein interactions in detail. mdpi.comresearchgate.netnih.gov Molecular docking simulations can predict the binding mode of a ligand within a protein's active site, highlighting key interactions that contribute to binding. ebi.ac.ukrsc.org For example, docking studies of pyrrole-based CB2 receptor antagonists have helped to elucidate the steric constraints within the receptor's binding pocket. ebi.ac.uk X-ray crystallography can provide atomic-level details of the ligand-protein complex, confirming the predicted binding mode and revealing the precise nature of the interactions. nih.govnih.gov

The table below summarizes the types of interactions that can be anticipated between this compound analogues and a protein binding site.

Interaction TypePotential Contribution of the this compound Scaffold
Hydrogen Bonding The pyrrole NH group can act as a hydrogen bond donor. Other functional groups on the pyrrole or phenyl ring could act as acceptors.
Hydrophobic Interactions The phenyl and pyrrole rings provide significant hydrophobic surfaces for interaction with nonpolar residues in the binding pocket.
π-π Stacking The aromatic phenyl and pyrrole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonding The fluorine atoms of the trifluoromethyl group can participate in halogen bonds with electron-donating atoms in the protein.
Multipolar C-F•••C=O Interactions The trifluoromethyl group can form short-distance multipolar interactions with the protein backbone carbonyl groups. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are fundamental to the optimization of lead compounds in drug discovery. For this compound analogues, these studies involve systematically modifying the structure and evaluating the impact on biological activity and physicochemical properties.

The position and nature of substituents on both the phenyl and pyrrole rings can have a profound effect on molecular recognition and biological activity. alliedacademies.orgnih.govnih.govnih.govnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgnih.govnih.gov

Substituents on the Phenyl Ring: The introduction of other substituents on the phenyl ring, in addition to the trifluoromethyl group, can further modulate the activity of the compound. For example, in a series of pyrrolotriazine-based VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to the discovery of potent inhibitors. nih.gov

Substituents on the Pyrrole Ring: Modifications to the pyrrole ring are also a key aspect of SAR studies. The introduction of various substituents at different positions of the pyrrole ring can influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-phenylpyrrole derivatives developed as androgen receptor antagonists, the incorporation of an arylmethyl group enhanced antagonistic activity. nih.gov Similarly, in a series of phenylpyrrole-substituted tetramic acids, different substituents on the phenyl ring influenced the antifungal activity. mdpi.com

The following table provides a hypothetical SAR summary based on common findings in medicinal chemistry for similar scaffolds.

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Phenyl Ring (in addition to 4-CF3) Small, electron-withdrawing groups (e.g., F, Cl)Can enhance binding affinity through additional interactions.
Bulky groupsMay cause steric hindrance and reduce activity, or could be beneficial if they fit into a specific pocket.
Hydrogen bond donors/acceptorsCan introduce new, favorable interactions with the target.
Pyrrole Ring (N1-position) Alkyl or aryl groupsCan be used to explore additional binding pockets and improve properties like solubility and metabolic stability.
Pyrrole Ring (C3, C4, C5 positions) Various functional groupsCan be systematically varied to probe the binding site and optimize interactions.

Role of the Trifluoromethyl Group in Lipophilicity and Binding Selectivity

The trifluoromethyl (CF₃) group plays a pivotal role in medicinal chemistry, significantly modifying the physicochemical properties of parent molecules to enhance their drug-like characteristics. mdpi.com When appended to the phenyl ring of the 2-phenylpyrrole scaffold, as in this compound, the CF₃ group imparts unique properties that influence both lipophilicity and binding selectivity.

Lipophilicity: Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is strongly electron-withdrawing and is considered one of the most lipophilic substituents used in drug design. researchgate.net Its contribution to lipophilicity is quantified by the Hansch π parameter, which is a measure of a substituent's hydrophobicity. The CF₃ group has a positive Hansch π value of +0.88, indicating that its addition to a molecule increases its lipophilicity. mdpi.com This is in contrast to a hydrogen atom, which has a π value of 0. The increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial step for reaching intracellular targets. mdpi.com

Table 1: Comparison of Hansch π Parameters for Common Substituents
SubstituentHansch π ValueEffect on Lipophilicity
-H (Hydrogen)0.00Neutral (Reference)
-CH₃ (Methyl)+0.56Increase
-Cl (Chlorine)+0.71Increase
-CF₃ (Trifluoromethyl)+0.88Significant Increase
-OCF₃ (Trifluoromethoxy)+1.04Very High Increase
-OH (Hydroxyl)-0.67Decrease
-NH₂ (Amino)-1.23Significant Decrease

Binding Selectivity: The trifluoromethyl group can significantly enhance binding affinity and selectivity for a biological target. researchgate.net This is achieved through several mechanisms:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. mdpi.com By blocking a potential site of metabolism on the phenyl ring, the CF₃ group can increase the bioavailability and half-life of the compound, allowing for more sustained interaction with the target.

Direct Binding Interactions: The CF₃ group can participate in favorable interactions within a protein's binding pocket. Its lipophilic nature allows it to fit into hydrophobic pockets. Furthermore, the fluorine atoms can engage in non-canonical interactions, such as dipole-dipole or orthogonal multipolar interactions with backbone carbonyls or other polar groups in the active site.

Conformational Control: The steric bulk and electronic properties of the CF₃ group can influence the conformation of the entire molecule, locking it into a bioactive shape that is optimal for binding to the target receptor or enzyme. This conformational restriction can reduce binding to off-target proteins, thereby increasing selectivity.

Application of this compound Derivatives in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold possesses inherent characteristics that make its derivatives promising candidates for the development of chemical probes, particularly fluorescent probes. nih.gov

The core pyrrole ring, especially when part of a larger conjugated system with the phenyl ring, can exhibit intrinsic fluorescence. nih.gov The utility of such a scaffold in probe development stems from the ability to modulate its photophysical and biological properties through chemical modification. The trifluoromethyl group is a key substituent for this purpose. Its strong electron-withdrawing nature can tune the electron density of the aromatic system, thereby altering the absorption and emission wavelengths of the fluorophore. This allows for the rational design of probes with specific spectral properties suitable for various imaging applications. researchgate.net

Derivatives of this scaffold can be designed to function as "turn-on" or "turn-off" fluorescent probes. For instance, a functional group can be introduced that quenches the fluorescence of the pyrrole core. Upon interaction with a specific analyte or enzyme, this quenching group is cleaved or modified, restoring fluorescence and signaling the presence of the target. Pyrrole-based systems have been successfully used to design probes for targets like cyclooxygenase-2 (COX-2), where enzymatic activity leads to the formation of a fluorescent pyrrole product. nih.gov Similarly, diketopyrrolopyrrole (DPP) dyes, which contain a related structural motif, are widely used in developing probes for ions and biomolecules. mdpi.comrsc.org

Table 2: Potential Applications of Pyrrole-Based Scaffolds in Chemical Probe Design
Probe TypeTarget Analyte/SystemPrinciple of DetectionReference Scaffold Example
Enzyme Activity ProbeCyclooxygenase-2 (COX-2)Enzyme-catalyzed reaction forms a fluorescent pyrrole.Diaryl Pyrroles nih.gov
Ion-Sensing ProbeMetal Cations (e.g., Zn²⁺)Ion binding modulates photo-induced electron transfer (PET), changing fluorescence intensity.Diketopyrrolopyrrole (DPP) rsc.org
pH-Sensing ProbeAcidic Organelles (e.g., Lysosomes)Protonation of an attached functional group alters the electronic structure and fluorescence.Diketopyrrolopyrrole (DPP) rsc.org
Biomolecule ImagingSpecific proteins or cellular structuresProbe is functionalized with a targeting moiety to localize fluorescence to a specific region.General Pyrrole Derivatives nih.gov

The this compound moiety can serve as the core reporting unit of a chemical probe, while other positions on the pyrrole or phenyl ring can be functionalized with a reactive group for target binding and a linker to modulate solubility and cell permeability.

Bioconjugation Strategies Employing Maleimide (B117702) Derivatives of Pyrroles

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes or drugs, to biomolecules like proteins or peptides. One of the most widely used methods for protein bioconjugation targets the sulfhydryl group of cysteine residues. nih.gov Maleimides are highly effective reagents for this purpose due to their specific reactivity with thiols under mild, physiological conditions. acs.org

A derivative of this compound can be functionalized with a maleimide group to create a reagent for labeling proteins. The maleimide moiety acts as a Michael acceptor, reacting selectively with the nucleophilic thiolate anion (-S⁻) of a cysteine residue in a protein. This reaction, known as a thiol-Michael addition, forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage. nih.gov

The key features of this strategy are:

High Selectivity: The reaction is highly specific for cysteine residues over other amino acid side chains at physiological pH.

Mild Conditions: The conjugation can be performed in aqueous buffers at or near neutral pH and room temperature, which helps to preserve the protein's native structure and function.

Efficiency: The reaction is typically fast and proceeds with high yield.

Despite its widespread use, the resulting thiosuccinimide linkage can have stability issues. It is susceptible to a retro-Michael reaction, which can lead to detachment of the conjugate, and to thiol-exchange reactions with other thiol-containing molecules in the biological environment, such as glutathione. nih.gov To address this, next-generation maleimides and alternative reagents, including those based on pyrrolone structures, have been developed to form more stable and irreversible conjugates. nih.govresearchgate.net For instance, dibromomaleimides can react with two thiols, providing a more stable linkage.

By incorporating a maleimide group onto a pyrrole-based scaffold, researchers can create bifunctional molecules that combine a specific functionality (e.g., fluorescence from the pyrrole core) with the ability to be covalently attached to a target protein for applications in proteomics, diagnostics, and therapeutics.

Table 3: Key Aspects of Maleimide-Thiol Bioconjugation
FeatureDescription
Reaction TypeThiol-Michael Addition
Target ResidueCysteine (Thiol group)
Reactive GroupMaleimide (α,β-unsaturated carbonyl)
Resulting LinkageThiosuccinimide
Optimal pH6.5 - 7.5 (to favor thiolate formation without promoting maleimide hydrolysis)
AdvantagesHigh selectivity for thiols, rapid reaction, mild conditions.
LimitationsPotential for linkage reversal (retro-Michael) and thiol exchange, leading to instability. nih.gov

Advanced Materials Science Applications of Pyrrole Derivatives

Synthesis and Characterization of Conductive Polypyrrole Materials

The synthesis of conductive polymers from pyrrole (B145914) and its derivatives is a well-established field, typically proceeding through chemical or electrochemical oxidative polymerization. mdpi.comnih.govwikipedia.org For a monomer like 2-[4-(Trifluoromethyl)phenyl]pyrrole, these methods would be adapted to accommodate the substituent's electronic and steric effects.

Synthesis: The polymerization of pyrrole monomers involves the formation of radical cations, which then couple to form polymer chains. wikipedia.org Common methods include:

Chemical Oxidative Polymerization: This technique utilizes oxidants like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS) in a suitable solvent. bohrium.com The process is advantageous for producing large quantities of the polymer. nih.gov The presence of the 4-(trifluoromethyl)phenyl group, which is electron-withdrawing, would likely require stronger oxidizing conditions or longer reaction times compared to unsubstituted pyrrole. The steric bulk of the substituent at the 2-position could also influence the regiularity and molecular weight of the resulting polymer.

Electrochemical Polymerization: This method involves the oxidation of the monomer at an electrode surface, resulting in the direct deposition of a conductive polymer film. mdpi.comnih.gov It offers excellent control over film thickness and morphology. scirp.org The oxidation potential for this compound would be expected to be higher than that of pyrrole due to the electron-withdrawing nature of the CF₃ group.

Characterization: Once synthesized, poly(this compound) would be characterized using standard techniques to determine its structure, morphology, and conductive properties. The trifluoromethyl group would likely render the polymer more soluble than unsubstituted polypyrrole, aiding in its processability. mdpi.com However, the bulky substituent might disrupt the planarity of the polymer backbone, potentially leading to lower conductivity compared to polypyrrole. wikipedia.org

Table 1: Expected Characterization Data for Substituted Polypyrrole Materials

PropertyTechniqueExpected Observations for Poly(this compound)
Structural Integrity FTIR SpectroscopyCharacteristic peaks for pyrrole ring vibrations, C-N stretching, and additional peaks corresponding to the C-F bonds of the trifluoromethyl group.
Morphology Scanning Electron MicroscopyTypically granular or globular morphology, with particle size potentially influenced by polymerization conditions and the presence of the bulky substituent. bohrium.com
Crystallinity X-ray Diffraction (XRD)Likely amorphous or semi-crystalline structure, as is common for many conductive polymers. scirp.org
Electrical Conductivity Four-Probe MethodExpected to be in the semiconducting range. The value would be lower than unsubstituted polypyrrole due to potential steric hindrance affecting π-π stacking.
Thermal Stability Thermogravimetric AnalysisThe presence of the fluorinated phenyl group may enhance thermal stability compared to simple alkyl-substituted polypyrroles.

Development of Pyrrole-Based Dyes and Pigments

The pyrrole moiety is a core component of several high-performance pigments, most notably the diketopyrrolopyrrole (DPP) family. wikipedia.orgnaturalpigments.com These materials are valued for their brilliant colors, high thermal stability, and exceptional lightfastness. scispace.com While simple monomers like this compound are not intensely colored themselves, they serve as crucial building blocks for creating larger, conjugated dye and pigment molecules.

The development of a dye or pigment from this compound would involve chemically modifying it to extend its π-conjugated system. The 4-(trifluoromethyl)phenyl group would function as an auxochrome, a group that modifies the color and intensity of a chromophore. Its strong electron-withdrawing character can significantly influence the intramolecular charge transfer (ICT) properties of the final dye molecule, which is a key mechanism for producing color. wikipedia.org This can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength, allowing for fine-tuning of the color. Furthermore, the fluorine atoms in the CF₃ group can increase the photostability and chemical resistance of the pigment. naturalpigments.com

Table 2: Structure-Property Relationships in Pyrrole-Based Chromophores

Structural FeatureInfluence on Optical Properties
Extended π-Conjugation Shifts absorption and emission to longer wavelengths (red-shift).
Electron-Donating Groups (e.g., Alkoxy) Generally results in a bathochromic (red) shift.
Electron-Withdrawing Groups (e.g., -CF₃, -CN) Can cause either a red or blue shift depending on the molecular architecture; enhances intramolecular charge transfer. scispace.com
Planarity of the Molecule Increased planarity leads to stronger π-π interactions, sharper absorption bands, and often a red-shift in the solid state.
N-Alkylation of Pyrrole Ring Improves solubility but can disrupt intermolecular hydrogen bonding, affecting solid-state packing and optical properties. wikipedia.org

Research into Pyrrole Derivative Applications in Organic Electronics

Pyrrole-containing materials are extensively researched for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org This is due to the electron-rich nature of the pyrrole ring, which makes it an excellent electron-donating unit in donor-acceptor (D-A) type semiconductor materials. frontiersin.org

In this context, this compound would be a valuable monomer for creating D-A copolymers. The trifluoromethylphenyl group has a profound impact on the electronic properties of the material:

Energy Level Tuning: The strong electron-withdrawing nature of the -CF₃ group would lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. researchgate.net A lower HOMO level is particularly desirable as it improves the material's stability against oxidation in air, leading to more durable electronic devices.

Solubility and Morphology: The substituent would enhance the solubility of the polymer, making it suitable for solution-based processing techniques like spin-coating or inkjet printing, which are crucial for low-cost, large-area device fabrication.

Research has shown that incorporating fluorine atoms into organic semiconductors is a powerful strategy for improving device performance, particularly charge carrier mobility and operational stability. researchgate.net

Table 3: Impact of Chemical Modification on Organic Semiconductor Properties

ParameterRole in Device PerformanceEffect of 4-(Trifluoromethyl)phenyl Group
HOMO Energy Level Determines air stability and charge injection from anode.Lowered, leading to improved ambient stability.
LUMO Energy Level Determines electron affinity and charge injection from cathode.Lowered, which can be beneficial for n-type or ambipolar transport.
Band Gap (HOMO-LUMO) Dictates the optical absorption range of the material.The net effect depends on the co-monomer, but the strong electronic perturbation allows for significant tuning.
Charge Carrier Mobility Governs the switching speed (OFETs) and efficiency (OPVs).Can be enhanced or reduced depending on the influence on molecular packing (morphology). Steric effects may hinder close π-stacking.

Exploitation of Pyrrole Scaffolds in Sensor Technologies

The conductive nature of polypyrrole and its derivatives makes them excellent candidates for sensor applications, particularly for the detection of gases and volatile organic compounds (VOCs). nih.gov Sensors based on polypyrrole typically operate as chemiresistors, where the adsorption of analyte molecules onto the polymer surface modulates its electrical resistance.

A polymer derived from this compound could be particularly effective for detecting specific analytes. The trifluoromethylphenyl group introduces unique interaction capabilities:

Selectivity: The fluorinated and aromatic nature of the substituent could create a preferential affinity for nonpolar, aromatic, or other fluorinated analytes through specific intermolecular interactions (e.g., π-π or fluorous interactions).

Sensitivity: Adsorption of analytes would cause swelling or electronic perturbations in the polymer matrix, leading to a measurable change in conductivity. The electronic influence of the CF₃ group could amplify this response.

Furthermore, pyrrole derivatives are used in fluorescent sensors. rsc.org While the specific compound is not inherently fluorescent, it can be incorporated into larger molecules where the binding of an analyte perturbs the fluorescence through mechanisms like photoinduced electron transfer (PET). rsc.org

Table 4: Performance Metrics for a Hypothetical Sensor Based on Poly(this compound)

Performance MetricDescriptionProjected Advantage of the -C₆H₄CF₃ Group
Sensitivity The magnitude of the sensor's response to a given analyte concentration.The electronic effect of the substituent could enhance the signal transduction mechanism.
Selectivity The ability to respond to a specific target analyte in the presence of others.The unique chemical nature of the fluorinated phenyl ring could impart selectivity towards specific classes of molecules. nih.gov
Response Time The time taken to reach a stable signal upon exposure to the analyte.Dependent on the porosity and morphology of the polymer film.
Limit of Detection The lowest concentration of an analyte that can be reliably detected.Could be lowered due to strong, specific interactions between the polymer and the analyte.
Stability The ability to maintain performance over time and repeated use.Enhanced air stability from the lowered HOMO level would contribute to a longer operational lifetime.

Pyrrole Derivatives as Catalysts for Polymerization Processes

Pyrrole-based structures can serve as catalysts in several ways. While polypyrrole itself has been investigated as a support for catalytic nanoparticles, the monomeric units can also be part of catalytically active molecules. wikipedia.org

Organocatalysis: The nitrogen atom in the pyrrole ring is weakly basic. In more complex molecules, pyrrole moieties can act as hydrogen bond donors or as part of a larger framework in organocatalysts for reactions like the Knoevenagel condensation. frontiersin.org

Photoinitiators: Research on related structures, such as 1,4-bis(4-bromophenyl)-2,5-bis(4-(trifluoromethyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole, has shown that trifluoromethyl-substituted pyrrolic systems can act as efficient photoinitiators for radical polymerization under visible light. researchgate.net The trifluoromethylphenyl group helps to tune the absorption spectrum to match the output of light sources like LEDs and influences the electrochemical properties that govern the initiation process. researchgate.net The subject compound, this compound, could potentially be developed for similar applications.

Ligands for Metal Catalysis: Pyrrole derivatives can be incorporated into larger ligand structures that coordinate with metal centers to form catalysts for various organic transformations, including polymerization. The electronic properties imparted by the trifluoromethylphenyl group would modify the electron density at the metal center, thereby tuning the catalyst's activity and selectivity.

Table 5: Potential Catalytic Roles of this compound Derivatives

Catalysis TypeMechanism of ActionRole of the this compound Moiety
Heterogeneous Catalysis Incorporation into a porous organic polymer creates active sites (e.g., basic nitrogen atoms) within a stable, recyclable framework. frontiersin.orgServes as the monomeric unit; the CF₃ group could modify the surface properties and basicity of the active sites.
Photopolymerization The molecule absorbs light and generates reactive species (radicals) that initiate a polymerization chain reaction. researchgate.netActs as the core photosensitizer; the substituent tunes the absorption wavelength and redox potentials.
Metal-Complex Catalysis Acts as a ligand, coordinating to a metal and modifying its electronic and steric environment to control catalytic activity. mdpi.comThe nitrogen atom serves as the coordination site; the CF₃ group electronically tunes the ligand's donor ability, impacting the metal's reactivity.

Research on Pyrrole Derivatives as Corrosion Inhibition Agents

Organic molecules containing heteroatoms (like nitrogen in pyrrole) and π-systems are often effective corrosion inhibitors for metals in acidic environments. researchgate.netnih.gov The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. journal.fi

Derivatives of pyrrole have shown significant promise in this area. researchgate.net The this compound molecule possesses several features that make it a strong candidate for a corrosion inhibitor:

Adsorption Centers: The nitrogen atom in the pyrrole ring has a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. Additionally, the π-electrons of both the pyrrole and phenyl rings can interact with the metal surface.

Surface Coverage: The planar phenyl group attached to the pyrrole ring increases the surface area covered by each molecule, enhancing the efficiency of the protective barrier.

Adsorption Strength: The electron-withdrawing trifluoromethyl group modifies the electron density across the entire molecule. This can strengthen the adsorption process, which is often a mix of physical (electrostatic) and chemical (covalent) interactions. Studies on similar heterocyclic inhibitors show that such electronic modifications are key to achieving high inhibition efficiency. journal.fiimist.ma

Table 6: Key Molecular Features for Corrosion Inhibition

FeatureContribution to Inhibition MechanismRelevance of this compound
Heteroatoms (N) Act as active centers for chemical adsorption onto the metal surface through lone pair electron donation. nih.govContains a nitrogen atom within the aromatic pyrrole ring.
π-Electrons (Aromatic Rings) Interact with the metal surface, contributing to the adsorption process and increasing surface coverage.Possesses both a pyrrole and a phenyl ring, providing extensive π-electron systems for interaction.
Large Molecular Size Ensures greater surface coverage per molecule, leading to a more effective protective barrier at lower concentrations.The phenyl substituent significantly increases the molecular footprint compared to unsubstituted pyrrole.
Electron-Withdrawing Substituents (-CF₃) Modulate the electron density of the molecule, influencing the strength and nature of the adsorption onto the metal surface. researchgate.netThe trifluoromethyl group strongly influences the electronic distribution, potentially enhancing the molecule's interaction with the metal surface.

Future Perspectives and Emerging Avenues in 2 4 Trifluoromethyl Phenyl Pyrrole Research

Innovations in Green Chemistry Approaches for Pyrrole (B145914) Synthesis

The synthesis of pyrrole derivatives, including 2-[4-(trifluoromethyl)phenyl]pyrrole, is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact through the use of sustainable methods. Traditional methods for pyrrole synthesis, such as the Paal-Knorr reaction, often require harsh conditions. mdpi.com However, recent innovations are focusing on more eco-friendly alternatives.

One significant area of advancement is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to accelerate the synthesis of various pyrrole derivatives, leading to shorter reaction times, higher yields, and often requiring less energy input compared to conventional heating methods. nih.govresearchgate.net This technique offers a pathway to more efficient and environmentally benign production of substituted pyrroles.

Another promising green technique is ultrasound-assisted synthesis . Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov Ultrasound-assisted methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles, often in aqueous media, which reduces the need for volatile organic solvents. researchgate.netnih.gov

Furthermore, the development of novel catalytic systems is a cornerstone of green pyrrole synthesis. This includes the use of:

Heterogeneous catalysts: Materials like smectite clays (B1170129) and nanoparticles are being employed as reusable and environmentally friendly catalysts for Paal-Knorr reactions, often enabling solvent-free conditions. rsc.org

Bio-sourced catalysts: Organic acids derived from biomass are being explored as green catalysts, further enhancing the sustainability of pyrrole synthesis.

Advanced metal catalysts: Supported iridium and cobalt-based catalysts are being developed for the efficient synthesis of N-substituted pyrroles under mild conditions, using green solvents like ethanol. nih.govnih.gov

These green chemistry approaches are pivotal for the future, enabling the sustainable production of this compound and its derivatives for further research and application.

Table 1: Comparison of Green Synthesis Methods for Pyrrole Derivatives

Method Advantages Disadvantages Relevant Research Areas
Microwave-Assisted Synthesis Rapid reaction times, higher yields, energy efficiency. nih.govresearchgate.net Requires specialized equipment, potential for localized overheating. High-throughput screening, rapid library synthesis.
Ultrasound-Assisted Synthesis Enhanced reaction rates, use of aqueous media, energy efficiency. researchgate.netnih.gov Scalability can be a challenge, specialized equipment needed. Synthesis of fine chemicals, nanoparticle synthesis.
Heterogeneous Catalysis Catalyst reusability, solvent-free conditions, simplified purification. rsc.org Catalyst deactivation, potential for metal leaching. Industrial-scale production, continuous flow chemistry.
Bio-sourced Catalysts Use of renewable resources, reduced toxicity. Lower catalytic activity compared to metal catalysts, potential for batch-to-batch variability. Sustainable chemistry, synthesis of biocompatible materials.

Exploration of Novel Biological Targets and Molecular Mechanisms

Derivatives of pyrrole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.combeilstein-journals.org The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance potency and pharmacokinetic profiles. researchgate.net Future research on this compound will likely focus on identifying novel biological targets and elucidating the molecular mechanisms underlying its potential therapeutic effects.

Emerging research on related compounds suggests several promising avenues:

Anti-inflammatory Activity: Many pyrrole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Future studies could investigate whether this compound or its derivatives can selectively target COX-2, which would be beneficial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Anticancer Potential: The pyrrole scaffold is present in several anticancer agents. beilstein-journals.org Research on trifluoromethyl-functionalized pyrroles has shown that these compounds can induce apoptosis (programmed cell death) and inhibit cancer cell migration. nih.gov A key area of future investigation will be to identify the specific protein kinases or other signaling pathways that are targeted by this compound in cancer cells. Pyrrole indolin-2-one derivatives, for instance, are known to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov

Antimicrobial Effects: The trifluoromethyl group is known to enhance the antimicrobial activity of bioactive molecules. eurekaselect.com Future research could explore the potential of this compound derivatives in combating drug-resistant bacteria and fungi, with a focus on identifying their specific microbial targets, such as essential enzymes or cell wall components.

The exploration of these biological targets will be greatly aided by techniques such as molecular docking, which can predict how these compounds bind to specific proteins, and in vitro and in vivo biological assays to confirm their activity and mechanism of action.

Advancements in Multifunctional Materials Design

The pyrrole ring is the fundamental building block of polypyrrole (PPy), an intrinsically conducting polymer with applications in electronics, sensors, and biomedical devices. mdpi.comnih.gov The properties of polypyrrole can be tuned by substituting the pyrrole monomer. Introducing a 4-(trifluoromethyl)phenyl group onto the pyrrole ring could lead to the development of novel polymers with unique and desirable properties.

Future research in this area is expected to focus on:

Synthesis and Characterization of Novel Polymers: The polymerization of this compound, either through chemical oxidation or electrochemical methods, could yield a new class of fluorinated conducting polymers. nih.gov The trifluoromethyl groups may influence the polymer's electronic properties, solubility, and thermal stability.

Enhanced Material Properties: Fluorination is a known strategy to modify the properties of materials. beilstein-journals.org Polymers derived from this compound may exhibit enhanced solubility in organic solvents, which is a common limitation of PPy. mdpi.com Furthermore, the incorporation of fluorine can improve the thermal and chemical resistance of polymers, making them suitable for applications in harsh environments. mdpi.com

Applications in Electronics and Sensors: The unique electronic properties of these novel polymers could be exploited in the development of advanced electronic devices, such as organic thin-film transistors (OTFTs) and sensors. The trifluoromethyl group may also influence the polymer's interaction with analytes, leading to improved sensor selectivity and sensitivity.

Biomedical Applications: Polypyrrole is biocompatible and has been investigated for applications in drug delivery and tissue engineering. rsc.org Fluorinated polypyrroles could offer new possibilities in these areas, potentially with altered surface properties that could influence cell adhesion and drug release kinetics.

The design of these multifunctional materials will involve a multidisciplinary approach, combining polymer chemistry, materials science, and engineering to create materials with tailored properties for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and drug discovery. researchgate.net These computational tools can accelerate the identification of promising new compounds and optimize their properties and synthesis routes. For a compound like this compound and its potential derivatives, AI and ML can be applied in several key areas:

Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel pyrrole derivatives based on their molecular structure. nih.gov This allows for the virtual screening of large libraries of compounds to identify those with the highest potential for a desired therapeutic effect, such as anticancer or anti-inflammatory activity.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. By training these models on known bioactive pyrrole derivatives, it is possible to generate novel structures related to this compound that are optimized for binding to a particular biological target.

Reaction Optimization and Synthesis Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing a target molecule, including temperature, solvent, and catalyst. researchgate.netbeilstein-journals.org This can significantly reduce the time and resources required for experimental optimization of the synthesis of this compound and its analogues.

ADMET Prediction: A crucial aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can predict these properties from a molecule's structure, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. nih.gov

The integration of these computational approaches will enable a more rapid and efficient exploration of the chemical space around this compound, leading to the faster discovery and development of new molecules with tailored biological activities and material properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[4-(Trifluoromethyl)phenyl]pyrrole?

  • Methodological Answer : The synthesis typically involves fluorinated precursors and cyclization strategies. For example, fluorinated ketene dithioacetals can serve as starting materials for trifluoromethyl-substituted pyrroles via [3+2] cycloaddition or nucleophilic substitution . Gold-catalyzed cyclization of N-propargyl pyrrole derivatives is another approach, enabling regioselective formation of the pyrrole core . Optimization includes controlling reaction temperature (e.g., 80–100°C for gold catalysis) and using NaH as a base to stabilize intermediates. Yield improvements often require inert atmospheres (Ar/N₂) and anhydrous solvents.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoromethyl group’s presence and electronic environment. 13C^{13}\text{C} NMR helps identify pyrrole ring substitution patterns .
  • X-ray Crystallography : Resolves steric and electronic effects of the trifluoromethyl group on molecular geometry. For example, bond angles near the CF₃ group often deviate by 2–5° from non-fluorinated analogs .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and fragmentation patterns, especially when coupled with NIST reference data .

Q. What are common reactions involving this compound?

  • Methodological Answer :

  • Hydrogenation : The pyrrole ring can undergo partial hydrogenation to dihydropyrrole derivatives. Reaction enthalpies (e.g., −118.6 kJ mol⁻¹ for C2 hydrogenation) and barrier heights (3.6 kJ mol⁻¹) are calculated at B3LYP/6-311G(d,p) levels .
  • Electrophilic Substitution : The CF₃ group deactivates the pyrrole ring, directing substitutions to the 3- and 5-positions. Nitration or halogenation requires Lewis acid catalysts (e.g., AlCl₃) .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates reaction pathways and transition states. For example, H-atom addition to pyrrole’s C2 position has a lower barrier (3.6 kJ mol⁻¹) than C3 (13.7 kJ mol⁻¹), explaining regioselectivity .
  • Excited-State Intramolecular Proton Transfer (ESIPT) Studies : Time-dependent DFT models predict fluorescence quenching in π-conjugated indole-pyrrole systems, relevant for photophysical applications .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR with IR spectroscopy to distinguish between rotational isomers or tautomers.
  • Isotopic Labeling : Use deuterated solvents or 15N^{15}\text{N}-labeled precursors to clarify ambiguous NMR signals .
  • Single-Crystal X-ray Diffraction : Resolves disputes in bond lengths/angles, as seen in studies where CF₃ groups induced torsional strain .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodological Answer :

  • Electronic Effects : The CF₃ group is electron-withdrawing, reducing pyrrole’s electron density (measured via UV-Vis redshift of ~20 nm compared to non-fluorinated analogs) .
  • Steric Effects : X-ray data show that the CF₃ group increases dihedral angles between the pyrrole and phenyl rings by 10–15°, impacting π-π stacking in supramolecular assemblies .

Q. What are the challenges in synthesizing macrocycles incorporating this compound?

  • Methodological Answer :

  • Steric Hindrance : The CF₃ group complicates condensation reactions. Acidic conditions (e.g., HCl/EtOH) and slow reagent addition mitigate premature cyclization .
  • Monitoring Progress : Use HPLC with UV detection (λ = 254 nm) to track macrocycle formation. Yields improve with high-dilution techniques to favor intermolecular over intramolecular reactions .

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